4-Chloro-2,6-bis(propan-2-yl)pyrimidine
Overview
Description
4-Chloro-2,6-bis(propan-2-yl)pyrimidine is a chemical compound with the molecular formula C10H15ClN2. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Pyrimidines, the class of compounds to which it belongs, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
4-Chloro-2,6-diisopropylpyrimidine is a pyrimidine derivative. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (snar) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Biochemical Pathways
Pyrimidines are known to play a crucial role in various biochemical processes, including dna and rna synthesis .
Result of Action
Pyrimidines and their derivatives are known to have a range of pharmacological effects, including antibacterial, antiviral, antifungal, and anti-inflammatory activities .
Preparation Methods
The synthesis of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine typically involves the chlorination of 2,6-diisopropylpyrimidine. One common method includes the reaction of 2,6-diisopropylpyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the mixture is heated to reflux to ensure complete chlorination .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. These methods often include additional purification steps such as recrystallization or column chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
4-Chloro-2,6-bis(propan-2-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids or esters in the presence of a palladium catalyst.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, pyrimidine derivatives generally undergo these reactions under appropriate conditions.
Scientific Research Applications
4-Chloro-2,6-bis(propan-2-yl)pyrimidine has several scientific research applications:
Pharmaceuticals: Pyrimidine derivatives are known for their pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.
Agrochemicals: It can be used in the development of herbicides, fungicides, and insecticides due to its potential biological activity.
Materials Science: Pyrimidine derivatives are used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
4-Chloro-2,6-bis(propan-2-yl)pyrimidine can be compared with other pyrimidine derivatives such as:
2-Chloro-4,6-dimethylpyrimidine: This compound has similar chemical properties but differs in the substituents at the 2 and 6 positions, which can affect its reactivity and applications.
4-Chloro-2,6-diaminopyrimidine: This derivative has amino groups at the 2 and 6 positions, making it more suitable for applications in medicinal chemistry as an intermediate for drug synthesis.
2,4-Dichloro-6-methylpyrimidine:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to other pyrimidine derivatives.
Properties
IUPAC Name |
4-chloro-2,6-di(propan-2-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-6(2)8-5-9(11)13-10(12-8)7(3)4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBIAIVKOAUJGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)C(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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